![molecular formula C22H24N2O4 B2547164 7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one CAS No. 850150-54-8](/img/structure/B2547164.png)

7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

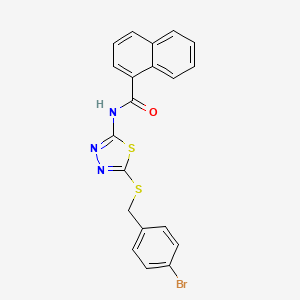

7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Cellular Staining Applications

Compounds structurally related to "7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one" have been explored for their ability to bind to DNA, particularly through interactions with the minor groove of double-stranded DNA. The synthetic dye Hoechst 33258 is an example, known for its strong affinity for AT-rich sequences in the minor groove of B-DNA. This property has made Hoechst and its analogues useful in cellular biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes, highlighting their application in research for identifying and quantifying DNA and studying cell structures (Issar & Kakkar, 2013).

Pharmaceutical Design and Therapeutic Applications

Piperazine derivatives, a structural feature present in the compound of interest, have a broad spectrum of therapeutic uses. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine ring as a pharmacophore has led to its use in the rational design of drugs for various diseases, showcasing the potential of similar compounds in medicinal chemistry and drug discovery (Rathi et al., 2016).

Neuroprotective and Pharmacological Properties

Compounds with structural similarities to the specified molecule have been investigated for their neuroprotective, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These studies provide a foundation for exploring such compounds as multitarget alternative medicines, potentially contributing to the development of novel therapeutic agents with diverse pharmacological actions (Zhang et al., 2015).

Antimicrobial and Anti-TB Activity

Piperazine analogues have also been highlighted for their antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extensively drug-resistant (XDR). This research underscores the potential of piperazine-containing compounds in addressing global health challenges posed by tuberculosis and other infectious diseases (Girase et al., 2020).

Mechanism of Action

Target of action

“7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one” is a chromenone derivative. Chromenones are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

The mode of action of chromenones can vary depending on the specific targets they interact with. For example, some chromenones can inhibit enzyme activity, while others can modulate receptor signaling .

Biochemical pathways

The affected pathways would depend on the specific targets of the chromenone. For instance, if the chromenone targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway .

Pharmacokinetics

The ADME properties of chromenones can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of chromenones can include changes in cell signaling, gene expression, and metabolic activity, depending on their specific targets .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of chromenones .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with serotonin 5-HT1A and 5-HT2A receptors . The nature of these interactions is likely due to the compound’s structural similarity to serotonin, a neurotransmitter that plays a crucial role in many biochemical reactions .

Cellular Effects

The compound has demonstrated antibacterial action, inhibiting microbial growth under standardized conditions . This suggests that it may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Temporal Effects in Laboratory Settings

Over time, the compound has been observed to maintain its antibacterial action, suggesting stability and resistance to degradation . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.

Dosage Effects in Animal Models

In small-animal models, the compound has shown potent antiproliferative activity against various tumors, including colon, prostate, breast, lung, and leukemia tumors .

Transport and Distribution

It is suggested that the compound’s affinity for serotonin receptors may influence its localization or accumulation .

Properties

IUPAC Name |

7-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-15-19(25)8-7-17-16(13-21(26)28-22(15)17)14-23-9-11-24(12-10-23)18-5-3-4-6-20(18)27-2/h3-8,13,25H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWABHWAZXGPIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)